molecular formula C13H24N2O4 B1339541 tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 849547-86-0

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No. B1339541
M. Wt: 272.34 g/mol
InChI Key: VWQBZJHXQZMMGP-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine, which is a protected form of piperazine used in the synthesis of various pharmaceutical and biologically active compounds. The tert-butyl group serves as a protecting group for the carboxylic acid, making the molecule more stable and easier to work with in chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multiple steps, starting from simpler piperidine or piperazine compounds. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) is

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is synthesized and characterized through various spectroscopic studies, including FT-IR, 1H & 13C NMR, and LCMS. Its crystal structure is also analyzed through X-ray diffraction studies, revealing different molecular shapes and intermolecular interactions in its derivatives (Kulkarni et al., 2016).

Biological Evaluation

  • This compound and its derivatives have been evaluated for antibacterial and antifungal activities against several microorganisms. Some derivatives show moderate activity in this regard, indicating potential applications in developing antimicrobial agents (Kulkarni et al., 2016).

Molecular Structure Analysis

  • Detailed molecular structure analysis of derivatives of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is conducted, providing insights into bond lengths, angles, and overall molecular conformation. Such analyses are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Mamat et al., 2012).

Anticorrosive Properties

  • Investigations into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate show promising results. This derivative exhibits significant corrosion inhibition efficiency for carbon steel in acidic environments, suggesting its potential use in industrial corrosion protection (Praveen et al., 2021).

Potential as Catalytic Agents

  • Some derivatives of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate have been synthesized and evaluated as catalysts in chemical reactions, such as Knoevenagel condensation. These studies highlight the compound's potential as a catalytic agent in organic synthesis (Yang et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQBZJHXQZMMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583022
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

CAS RN

849547-86-0
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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